molecular formula C15H20I2N2O B4931058 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol

Cat. No. B4931058
M. Wt: 498.14 g/mol
InChI Key: DLZHTPPATMZKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol, also known as MPHP-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.

Mechanism of Action

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammatory disease. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the function of these receptors. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, one limitation of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.

Future Directions

There are several potential future directions for research on 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of pain, inflammation, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol and its effects on other physiological systems. Finally, studies are needed to determine the potential risks and benefits of using 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol in humans, and to develop appropriate dosing regimens for therapeutic use.

Synthesis Methods

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,4-diiodophenol with 1-methylhexahydropyrrolo[1,2-a]pyrazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable alkylating agent, such as methyl iodide, to yield the final product.

Scientific Research Applications

2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been used extensively in scientific research to study the mechanism of action of cannabinoid receptors and their potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-anxiety effects in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of these conditions.

properties

IUPAC Name

2,4-diiodo-6-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I2N2O/c1-10-14-3-2-4-18(14)5-6-19(10)9-11-7-12(16)8-13(17)15(11)20/h7-8,10,14,20H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHTPPATMZKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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